![molecular formula C16H11ClN2OS B2722718 (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide CAS No. 941877-38-9](/img/structure/B2722718.png)
(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
作用機序
Target of Action
The primary target of the compound (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide, also known as (2E)-N-(1,3-benzothiazol-6-yl)-3-(2-chlorophenyl)prop-2-enamide, is cysteine . Cysteine plays a key role in all life forms .
Mode of Action
The compound interacts with cysteine in a unique way. The compound itself essentially emits no fluorescence, but when it interacts with cysteine, it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) . This indicates a strong interaction between the compound and cysteine .
Biochemical Pathways
The compound affects the biochemical pathways involving cysteine. As a fluorescent probe, it can be used for highly sensitive and selective imaging of cysteine in vitro and in vivo . This suggests that the compound may affect the pathways where cysteine plays a crucial role.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve its interaction with cysteine. The compound’s fluorescence enhancement in the presence of cysteine can be used for imaging cysteine in HepG2 cells and zebrafish .
生化学分析
Biochemical Properties
The compound (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide has been found to interact with certain biomolecules. For instance, a study reported that a benzo[d]thiazole-based fluorescent probe was developed for selectively sensing cysteine over other analytes. This suggests that this compound might have similar interactions with cysteine or other sulfur-containing biomolecules.
Cellular Effects
The aforementioned study demonstrated that a similar compound was successfully used for imaging cysteine in HepG2 cells and zebrafish, suggesting potential cellular effects of this compound.
Molecular Mechanism
Based on its structural similarity to other benzo[d]thiazole compounds, it may interact with biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide typically involves the condensation of benzo[d]thiazole derivatives with 2-chlorophenylacrylamide. The reaction is usually carried out under mild conditions, using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
類似化合物との比較
Similar Compounds
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe for sensing cysteine.
2,14-bis(benzo[d]thiazol-2-yl)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: A corrosion inhibitor.
Uniqueness
(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide is unique due to its specific structural features and the combination of the benzo[d]thiazole and 2-chlorophenylacrylamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
(E)-N-(1,3-benzothiazol-6-yl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-4-2-1-3-11(13)5-8-16(20)19-12-6-7-14-15(9-12)21-10-18-14/h1-10H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQLNNFOWCHEO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
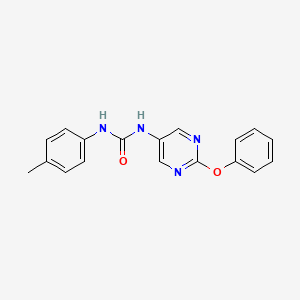

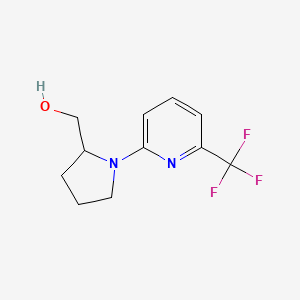
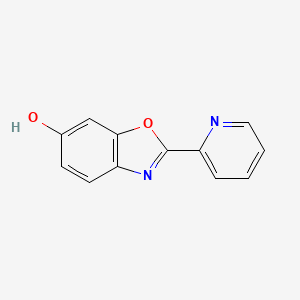
![ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)
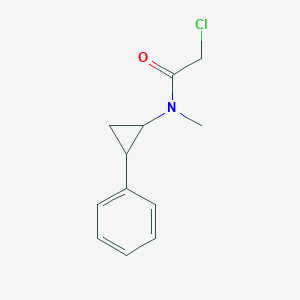
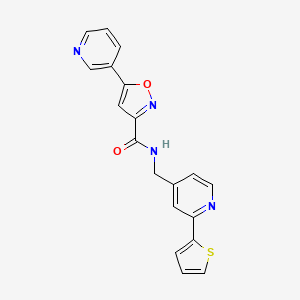
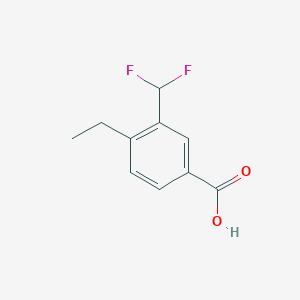
![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)
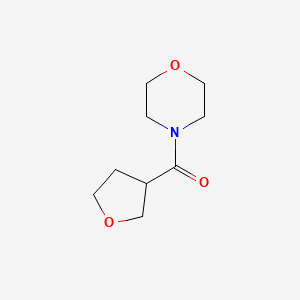
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)
